4-Nitrophenyl 4-chlorobut-2-ynoate
Description
4-Nitrophenyl 4-chlorobut-2-ynoate is a specialized ester compound featuring a 4-nitrophenyl group attached to a 4-chlorobut-2-ynoate backbone. Its structure combines electrophilic reactivity (due to the electron-withdrawing nitro and chloro groups) with a strained alkyne ester moiety, making it a candidate for nucleophilic substitution and cycloaddition reactions.
Properties
CAS No. |
93524-35-7 |
|---|---|
Molecular Formula |
C10H6ClNO4 |
Molecular Weight |
239.61 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-chlorobut-2-ynoate |
InChI |
InChI=1S/C10H6ClNO4/c11-7-1-2-10(13)16-9-5-3-8(4-6-9)12(14)15/h3-6H,7H2 |
InChI Key |
OMGGEQGYSPEISB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C#CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-chlorobut-2-ynoate typically involves the esterification of 4-nitrophenol with 4-chlorobut-2-ynoic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 4-chlorobut-2-ynoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrophenyl ester group can be targeted by nucleophiles, leading to the formation of substituted products.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-chlorobut-2-ynoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
Reduction: Sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst are commonly used reducing agents.
Major Products Formed
Nucleophilic Substitution: Substituted nitrophenyl derivatives.
Reduction: 4-Aminophenyl 4-chlorobut-2-ynoate.
Hydrolysis: 4-Nitrophenol and 4-chlorobut-2-ynoic acid.
Scientific Research Applications
4-Nitrophenyl 4-chlorobut-2-ynoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-chlorobut-2-ynoate involves its interaction with nucleophiles and reducing agents. The nitrophenyl ester group is susceptible to nucleophilic attack, leading to the formation of substituted products. The nitro group can be reduced to an amino group, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The 4-nitrophenyl group is a common motif in bioactive and reactive compounds. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Unlike thiadiazole derivatives (e.g., –2), which prioritize hydrogen bonding and planar aromaticity for bioactivity, the alkyne and chloro groups in the target compound favor covalent bond-forming reactions .
Reactivity and Stability
Hydrolysis Kinetics
The 4-nitrophenyl group acts as a chromophore and leaving group, enabling real-time monitoring of hydrolysis. A comparison of hydrolysis rates under basic conditions:
Insights :
- The chloroalkyne ester is expected to hydrolyze faster than boronic esters due to the electron-withdrawing chloro group activating the ester carbonyl. However, steric hindrance from the alkyne may moderate this effect compared to linear esters .
Thermal and pH Stability
- Thiadiazole derivatives with 4-nitrophenyl groups (–2) exhibit stability up to 200°C, attributed to aromatic conjugation. In contrast, the alkyne and ester in this compound may render it susceptible to thermal decomposition or polymerization above 100°C .
- At pH > 10, the compound likely undergoes rapid hydrolysis, similar to 4-nitrophenyl boronic acid .
Antimicrobial Activity
While 1,3,4-thiadiazole derivatives (e.g., compounds from ) show potent activity against E. coli and C. Its reactivity suggests utility as a precursor for bioactive heterocycles rather than direct antimicrobial use .
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